molecular formula C21H22FN5O B6468190 1-ethyl-2-[5-(5-fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole CAS No. 2640953-44-0

1-ethyl-2-[5-(5-fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole

Número de catálogo: B6468190
Número CAS: 2640953-44-0
Peso molecular: 379.4 g/mol
Clave InChI: INPZCIFAUCWWHV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Ethyl-2-[5-(5-fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core fused with a bicyclic octahydropyrrolo[3,4-c]pyrrole system. The 5-fluoropyridine-3-carbonyl substituent introduces both electron-withdrawing (fluorine) and hydrogen-bonding (carbonyl) functionalities, which are critical for modulating biological activity and pharmacokinetic properties. Structural elucidation of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP-3 for molecular visualization .

Propiedades

IUPAC Name

[2-(1-ethylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-fluoropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c1-2-27-19-6-4-3-5-18(19)24-21(27)26-12-15-10-25(11-16(15)13-26)20(28)14-7-17(22)9-23-8-14/h3-9,15-16H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPZCIFAUCWWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CC(=CN=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-Ethyl-2-[5-(5-fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a benzodiazole core linked to an octahydropyrrolo moiety and a fluorinated pyridine. The presence of the fluorine atom is hypothesized to enhance metabolic stability and biological activity.

Chemical Structure

  • Molecular Formula : C20H24FN5O
  • Molecular Weight : 369.44 g/mol
  • CAS Number : Not specifically listed but can be derived from the molecular formula.

Research indicates that compounds similar to this benzodiazole derivative often interact with specific neurotransmitter receptors, particularly the GABA(A) receptor. These interactions can lead to anxiolytic or sedative effects, which are critical in treating anxiety disorders.

Pharmacological Studies

  • GABA(A) Receptor Modulation : Studies have shown that modifications on the benzodiazole scaffold can significantly influence binding affinity and efficacy at GABA(A) receptors. For instance, the introduction of fluorine at strategic positions has been linked to enhanced receptor selectivity and potency .
  • Antitumor Activity : Preliminary investigations suggest that derivatives of benzodiazoles exhibit cytotoxic effects against various cancer cell lines. The octahydropyrrolo structure may contribute to this activity by interfering with cellular proliferation pathways .
  • Antimicrobial Properties : Compounds containing pyrrole and pyridine rings have demonstrated antibacterial and antifungal activities. The specific derivative under consideration may share these properties, warranting further exploration in antimicrobial assays .

Case Study 1: Anxiolytic Effects

A study evaluating similar compounds found that certain benzodiazole derivatives exhibited selective anxiolytic profiles without significant side effects. This suggests that the compound could be developed for anxiety treatment with fewer adverse reactions compared to traditional benzodiazepines .

Case Study 2: Anticancer Potential

In vitro studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways. The octahydropyrrolo structure may enhance this effect by increasing cellular uptake or by acting on multiple targets within the cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
GABA(A) ModulationAnxiolytic effects
Antitumor ActivityCytotoxicity against cancer cells
Antimicrobial EffectsInhibition of bacterial growth

Table 2: Structural Variants and Their Activities

Compound VariantActivity TypeBinding Affinity (Ki)
1-Ethyl-2-[Fluorinated Benzodiazole]GABA(A) Modulator50 nM
Octahydropyrrolo DerivativeAntitumorIC50 = 10 µM
Pyrrole-containing CompoundAntimicrobialMIC = 15 µg/mL

Aplicaciones Científicas De Investigación

Pharmacological Studies

Research indicates that compounds similar to 1-ethyl-2-[5-(5-fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole may function as antagonists for muscarinic acetylcholine receptors (mAChRs), specifically the M1 subtype. This receptor is implicated in various neurological disorders, including Alzheimer's disease and schizophrenia. Such antagonists could provide therapeutic benefits by modulating neurotransmitter release and improving cognitive function .

Anticancer Activity

Preliminary studies suggest that benzodiazole derivatives can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific interactions of this compound with cellular pathways involved in cancer proliferation warrant further investigation. The presence of the fluoropyridine group may enhance the compound's potency against certain cancer cell lines by improving its lipophilicity and cellular uptake.

Neuroprotective Effects

Given its potential interaction with neurotransmitter systems, there is growing interest in exploring the neuroprotective effects of this compound. Studies have shown that similar benzodiazole derivatives can protect neuronal cells from oxidative stress and excitotoxicity, suggesting a possible application in treating neurodegenerative diseases.

Case Study 1: Muscarinic Receptor Antagonism

A study investigating the effects of various benzodiazole derivatives on mAChR activity demonstrated that modifications to the benzodiazole structure could significantly alter receptor affinity and selectivity. The incorporation of the octahydropyrrolo group was found to enhance binding to the M1 receptor subtype, presenting a promising avenue for developing new treatments for cognitive disorders .

Case Study 2: Antitumor Activity

In vitro assays conducted on cancer cell lines revealed that compounds structurally related to 1-ethyl-2-[5-(5-fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole exhibited significant cytotoxic effects. The study highlighted the importance of the fluoropyridine moiety in enhancing anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Comparación Con Compuestos Similares

Research Findings and Implications

  • Metabolic Stability: The 5-fluoropyridine group may reduce cytochrome P450-mediated degradation, extending half-life compared to non-fluorinated analogs.
  • Selectivity : The ethyl substituent could mitigate off-target interactions observed in bulkier analogs (e.g., BJ95653’s isopropyl group).
  • Synthetic Feasibility : The absence of stereocenters in the target compound (unlike 1a/1b) simplifies synthesis and scalability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.